847991-34-8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the MARK substrate peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like the MARK substrate peptide often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
The MARK substrate peptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
The MARK substrate peptide is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The MARK substrate peptide exerts its effects by serving as a substrate for MARK enzymes. When MARK phosphorylates the peptide, it undergoes a conformational change that can be detected and measured. This phosphorylation event is crucial for studying the activity and regulation of MARK, as well as for screening potential inhibitors.
Comparison with Similar Compounds
Similar Compounds
- AMP-activated protein kinase (AMPK) substrate peptides
- Protein kinase A (PKA) substrate peptides
- Protein kinase C (PKC) substrate peptides
Uniqueness
The MARK substrate peptide is unique in its specificity for MARK enzymes, making it an invaluable tool for studying this particular kinase. Unlike other kinase substrate peptides, it provides insights into the regulation of microtubule dynamics and cell polarity, which are specific to MARK .
Properties
CAS No. |
847991-34-8 |
---|---|
Molecular Formula |
C₆₀H₁₀₈N₁₈O₂₁ |
Molecular Weight |
1417.61 |
sequence |
One Letter Code: NVKSKIGSTENLK |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.